2-Decanoylamino-3-morpholinopropiophenone

Glucosylceramide Synthase Inhibition Covalent Inactivation Ceramide Analog

2-Decanoylamino-3-morpholinopropiophenone (CAS 73257-89-3; also referenced as RV-378) is a synthetic cationic analog of ceramide, formally classified as an N-acyl-β-aminopropiophenone derivative. The compound is primarily recognized as an inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS; EC 2.4.1.80), the enzyme responsible for the first committed step in glycosphingolipid biosynthesis.

Molecular Formula C23H36N2O3
Molecular Weight 388.5 g/mol
CAS No. 73257-89-3
Cat. No. B12802731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Decanoylamino-3-morpholinopropiophenone
CAS73257-89-3
Molecular FormulaC23H36N2O3
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C23H36N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21H,2-7,11,14-19H2,1H3,(H,24,26)
InChIKeyJPFGFDXQSJHRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Decanoylamino-3-morpholinopropiophenone (CAS 73257-89-3) – Baseline Identity for Procurement


2-Decanoylamino-3-morpholinopropiophenone (CAS 73257-89-3; also referenced as RV-378) is a synthetic cationic analog of ceramide, formally classified as an N-acyl-β-aminopropiophenone derivative [1]. The compound is primarily recognized as an inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS; EC 2.4.1.80), the enzyme responsible for the first committed step in glycosphingolipid biosynthesis [2]. Unlike its alcohol counterpart 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), this ketone (dehydro) analog carries an electrophilic α,β-unsaturated carbonyl motif that confers a distinct covalent inactivation mechanism [3]. Additionally, it exhibits secondary inhibitory activity against mitochondrial monoamine oxidase (MAO), preferentially targeting the MAO-B isoform [4].

Why Substituting 2-Decanoylamino-3-morpholinopropiophenone with PDMP or Generic GCS Inhibitors Fails


Generic substitution with the structurally related alcohol PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) or other in-class glucosylceramide synthase (GCS) inhibitors cannot replicate the pharmacological profile of 2-decanoylamino-3-morpholinopropiophenone for two data-backed reasons. First, the compound inactivates GCS through a covalent mechanism attributable to its ketone-derived electrophilicity, whereas PDMP acts through reversible mixed-competition kinetics (Ki = 0.7 µM against ceramide) [1]. This mechanistic divergence produces a distinct temporal pattern of enzyme suppression and recovery in vivo that is not observed with PDMP alone [2]. Second, the compound exerts a concurrent, dose-dependent inhibition of cerebral MAO-B (and at high doses, MAO-A) with a measured MAO-A activity recovery half-life of 13 hours—a secondary pharmacology absent from PDMP [3]. Researchers or industrial users requiring simultaneous GCS suppression and central MAO modulation, or those studying covalent GCS inactivation kinetics, cannot achieve equivalent experimental outcomes by substituting PDMP, eliglustat, or miglustat.

Quantitative Differential Evidence: 2-Decanoylamino-3-morpholinopropiophenone vs. Closest Analogs


Covalent vs. Reversible GCS Inhibition: PDMP Head-to-Head

2-Decanoylamino-3-morpholinopropiophenone inactivates glucosylceramide synthase (GCS) through a covalent mechanism, likely involving Michael addition of an active-site nucleophile to the ketone-derived α,β-unsaturated intermediate. By contrast, PDMP acts as a reversible mixed-competition inhibitor with a Ki of 0.7 µM against ceramide [1]. The 1980 Vunnam & Radin study directly compared both compounds in the same mouse brain microsomal assay: PDMP was designated the 'most potent inhibitor' among the series, while the ketone analog was 'less effective but it produced inactivation of the enzyme' [2]. The covalent nature renders the compound's inhibition resistant to substrate competition and washout, a critical distinction for ex vivo or in vivo protocols where sustained enzyme suppression is required.

Glucosylceramide Synthase Inhibition Covalent Inactivation Ceramide Analog

Dual GCS/MAO-B Inhibition: A Unique Polypharmacology Not Shared by PDMP

2-Decanoylamino-3-morpholinopropiophenone exhibits a secondary pharmacology profile absent in PDMP: it irreversibly inhibits mitochondrial monoamine oxidase (MAO) in mouse brain and rat liver, with preferential activity against the MAO-B isoform (using 2-phenylethylamine as substrate). At elevated doses, MAO-A (serotonin substrate) is also severely inhibited [1]. The MAO-A activity recovery half-life was estimated at 13 hours from the rate of enzyme reappearance in vivo, indicating a short-acting but rapid-onset inhibition profile [1]. PDMP has not been reported to inhibit MAO in any published study cross-referenced in contemporary databases [2].

Monoamine Oxidase Inhibition MAO-B Selectivity Polypharmacology

In Vivo Hepatic GCS Suppression and Temporal Recovery Kinetics vs. Baseline

Intraperitoneal administration of 2-decanoylamino-3-morpholinopropiophenone to young mice produced a defined temporal profile of hepatic glucosyltransferase suppression: enzyme activity was 'appreciably lowered between 3 and 6 h after injection.' Activity subsequently increased, overshooting the normal level by approximately 20% at 24 h, then returned to baseline within the subsequent 24 h (total ~48 h) [1]. This biphasic pattern—initial suppression followed by rebound overshoot—is consistent with covalent enzyme inactivation triggering compensatory upregulation and distinguishes the compound from reversible inhibitors that typically show monotonic recovery without overshoot.

In Vivo Pharmacodynamics Liver Glucosyltransferase Enzyme Recovery Kinetics

Concurrent Hepatic Lipid Remodeling: Glucocerebroside Depletion vs. Ceramide/Triglyceride Elevation

In the same in vivo mouse study, 2-decanoylamino-3-morpholinopropiophenone administration produced a dual lipid phenotype: a decrease in hepatic glucocerebroside levels (consistent with GCS inhibition) accompanied by an increase in hepatic lipid content, primarily in the triglyceride fraction and ceramides [1]. This pattern—substrate (ceramide) accumulation alongside product (glucosylceramide) depletion—is a hallmark of effective GCS blockade. The simultaneous triglyceride elevation suggests downstream metabolic crosstalk not typically reported with PDMP alone at equivalent GCS-inhibitory doses.

Hepatic Lipidomics Glucocerebroside Depletion Ceramide Accumulation

Optimal Scientific and Industrial Application Scenarios for 2-Decanoylamino-3-morpholinopropiophenone


Covalent GCS Inactivation Studies Requiring Washout-Resistant Enzyme Suppression

Investigators studying the functional consequences of durable, substrate-irreversible glucosylceramide synthase blockade should select 2-decanoylamino-3-morpholinopropiophenone over PDMP or other reversible inhibitors. The compound's covalent inactivation mechanism—attributed to β-elimination at the enzyme active site forming a reactive α,β-unsaturated ketone that undergoes Michael addition [1]—ensures that GCS activity remains suppressed even after compound washout, a property not achievable with PDMP (Ki = 0.7 µM, reversible) [2]. This is critical for ex vivo tissue protocols, pulse-chase labeling experiments, and any setting where inhibitor removal is required prior to downstream assays.

Dual-Target GCS/MAO-B Pharmacological Studies in Neurobiology

For projects examining the intersection of sphingolipid metabolism and monoaminergic neurotransmission, 2-decanoylamino-3-morpholinopropiophenone uniquely provides simultaneous GCS inhibition and irreversible MAO-B (and MAO-A at high doses) suppression in a single chemical entity. The measured MAO-A recovery half-life of 13 hours [1] offers a quantifiable temporal window for acute MAO modulation, while the concomitant GCS blockade reduces glucosylceramide synthesis. PDMP and other in-class GCS inhibitors lack the MAO-inhibitory component entirely [2].

In Vivo Hepatic Sphingolipid Flux Studies with Defined Temporal Kinetics

The documented biphasic hepatic GCS activity profile—suppression at 3-6 h, approximately 20% overshoot at 24 h, and normalization by 48 h post-i.p. injection [1]—makes this compound a useful tool for time-resolved metabolomic studies of sphingolipid and neutral lipid fluxes in murine liver. The predictable enzyme recovery timeline and the associated lipid phenotype (glucocerebroside depletion, ceramide and triglyceride accumulation) [1] enable precise scheduling of tissue harvests in longitudinal experimental designs.

Historical Comparator Studies in Glycosphingolipid Biosynthesis Research

As one of the earliest rationally designed ceramide analogs with well-characterized enzyme inhibitory properties, 2-decanoylamino-3-morpholinopropiophenone serves as an essential historical comparator for structure-activity relationship (SAR) studies of GCS inhibitors. Its direct comparison with PDMP in the foundational 1980 Vunnam & Radin study [1] established the mechanistic distinction between reversible and covalent GCS inhibition, providing a benchmark against which newer-generation inhibitors (e.g., eliglustat, miglustat, and EXEL-0346-class compounds) can be calibrated.

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